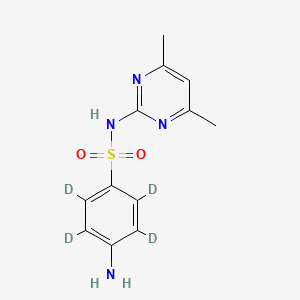

Sulfaméthazine-d4

Vue d'ensemble

Description

Sulfaméthazine-d4: est un dérivé marqué au deutérium de la sulfaméthazine, un antibiotique sulfonamide. Ce composé est principalement utilisé comme étalon interne en spectrométrie de masse pour la quantification de la sulfaméthazine. Les sulfonamides, y compris la sulfaméthazine, sont connus pour leurs propriétés antibactériennes et sont largement utilisés en médecine vétérinaire pour traiter diverses infections bactériennes .

Applications De Recherche Scientifique

Chemistry: Sulfamethazine-d4 is used as an internal standard in mass spectrometry to quantify sulfamethazine levels in various samples. This helps in the accurate measurement of drug concentrations in pharmacokinetic and environmental studies .

Biology: In biological research, sulfamethazine-d4 is used to study the metabolism and degradation of sulfamethazine in living organisms. This helps in understanding the pharmacokinetics and environmental impact of the drug .

Medicine: Sulfamethazine-d4 is used in clinical research to monitor the levels of sulfamethazine in patients undergoing treatment. This helps in optimizing dosage and minimizing side effects .

Industry: In the pharmaceutical industry, sulfamethazine-d4 is used in the quality control of sulfamethazine-containing products. This ensures the consistency and safety of the final products .

Mécanisme D'action

Target of Action

Sulfamethazine-d4, a deuterium-labeled variant of Sulfamethazine, primarily targets bacterial dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth .

Mode of Action

Sulfamethazine-d4 inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to DHPS . By replacing PABA in the dihydrofolic acid molecule, Sulfamethazine-d4 prevents the formation of folic acid, thereby inhibiting nucleic acid synthesis and multiplication of the bacterial cell . This makes Sulfamethazine-d4 a bacteriostatic agent .

Biochemical Pathways

The primary biochemical pathway affected by Sulfamethazine-d4 is the synthesis of folic acid in bacteria . By inhibiting DHPS, Sulfamethazine-d4 disrupts the production of dihydrofolic acid, a precursor to folic acid. This, in turn, inhibits the synthesis of purines and dTMP, which are essential components of DNA and RNA . The disruption of these pathways leads to the inhibition of bacterial growth .

Pharmacokinetics

It is known that sulfamethazine, the non-deuterated form, has a high bioavailability and a relatively short elimination half-life . It is also slightly soluble in DMSO and methanol when heated

Result of Action

The primary result of Sulfamethazine-d4’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, Sulfamethazine-d4 prevents bacteria from producing essential components of their DNA and RNA, thereby inhibiting their ability to multiply .

Action Environment

The action of Sulfamethazine-d4 can be influenced by various environmental factors. For example, it has been detected in environmental water samples , suggesting that it can remain active in aquatic environments. Additionally, Sulfamethazine-d4 is used to treat and prevent various animal diseases, such as gastrointestinal and respiratory tract infections , indicating that it is effective in diverse biological environments.

Analyse Biochimique

Biochemical Properties

Sulfamethazine-d4 plays a crucial role in biochemical reactions by inhibiting the enzyme dihydropteroate synthase. This enzyme is responsible for the conversion of pteridine and para-aminobenzoic acid (PABA) to dihydropteroic acid, an intermediate in the synthesis of tetrahydrofolic acid (THF). By competing with PABA for binding to dihydropteroate synthase, sulfamethazine-d4 effectively inhibits the production of THF, which is essential for the synthesis of purines and thymidine . This inhibition leads to a bacteriostatic effect, preventing bacterial growth and proliferation.

Cellular Effects

Sulfamethazine-d4 affects various types of cells and cellular processes by disrupting folic acid synthesis. This disruption impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the inhibition of dihydropteroate synthase by sulfamethazine-d4 leads to a decrease in the production of nucleotides, which are essential for DNA replication and repair . This results in the inhibition of bacterial growth and the eventual death of the bacterial cells.

Molecular Mechanism

The molecular mechanism of action of sulfamethazine-d4 involves its competitive inhibition of dihydropteroate synthase. By binding to the active site of the enzyme, sulfamethazine-d4 prevents the binding of PABA, thereby inhibiting the synthesis of dihydropteroic acid . This inhibition disrupts the production of tetrahydrofolic acid, which is necessary for the synthesis of nucleotides. The lack of nucleotides impairs DNA replication and repair, leading to the bacteriostatic effect observed with sulfamethazine-d4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulfamethazine-d4 can change over time due to its stability and degradation. Sulfamethazine-d4 is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the bacteriostatic effects of sulfamethazine-d4 can persist for extended periods, but the compound’s efficacy may decrease as it degrades. In in vitro and in vivo studies, the long-term effects of sulfamethazine-d4 on cellular function have been observed, with some studies indicating potential resistance development in bacterial populations .

Dosage Effects in Animal Models

The effects of sulfamethazine-d4 vary with different dosages in animal models. At lower doses, sulfamethazine-d4 effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects can be observed, including gastrointestinal disturbances, hypersensitivity reactions, and potential nephrotoxicity . Threshold effects have been noted, where the efficacy of sulfamethazine-d4 plateaus at a certain dosage, and increasing the dose further does not enhance its antibacterial activity .

Metabolic Pathways

Sulfamethazine-d4 is involved in metabolic pathways that include its biotransformation and degradation. The primary metabolic pathway involves the acetylation of the amino group, leading to the formation of N4-acetylsulfamethazine . This metabolite is then excreted in the urine. Additionally, sulfamethazine-d4 can undergo hydroxylation and conjugation reactions, further contributing to its metabolism and elimination . These metabolic pathways are crucial for the detoxification and clearance of sulfamethazine-d4 from the body.

Transport and Distribution

Within cells and tissues, sulfamethazine-d4 is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific transporters and binding proteins . The distribution of sulfamethazine-d4 within tissues is influenced by its affinity for plasma proteins, which can affect its localization and accumulation. In some cases, sulfamethazine-d4 can accumulate in specific tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of sulfamethazine-d4 is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase . The compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its presence in the cytoplasm is sufficient to disrupt folic acid synthesis and inhibit bacterial growth .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de la sulfaméthazine-d4 implique l'incorporation d'atomes de deutérium dans la molécule de sulfaméthazine. Cela peut être réalisé par réaction de réactifs deutérés avec la sulfaméthazine dans des conditions spécifiques. Une méthode courante consiste à faire réagir un chlorure de sulfonyle aliphatique ou aromatique avec de l'ammoniac, ce qui produit un rendement plus élevé que les autres méthodes .

Méthodes de production industrielle: La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des réactifs deutérés. Le processus comprend plusieurs étapes de purification pour garantir la pureté élevée du produit final. Le composé est ensuite testé pour sa pureté isotopique et sa stabilité avant d'être utilisé dans la recherche et les applications analytiques .

Analyse Des Réactions Chimiques

Types de réactions: La sulfaméthazine-d4 subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants:

Oxydation: Peroxyde d'hydrogène, permanganate de potassium.

Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution: Halogènes, nucléophiles.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de dérivés de sulfone, tandis que la réduction peut produire des dérivés d'amine .

Applications de la recherche scientifique

Chimie: La this compound est utilisée comme étalon interne en spectrométrie de masse pour quantifier les niveaux de sulfaméthazine dans divers échantillons. Cela permet une mesure précise des concentrations de médicaments dans les études pharmacocinétiques et environnementales .

Biologie: Dans la recherche biologique, la this compound est utilisée pour étudier le métabolisme et la dégradation de la sulfaméthazine dans les organismes vivants. Cela permet de comprendre la pharmacocinétique et l'impact environnemental du médicament .

Médecine: La this compound est utilisée dans la recherche clinique pour surveiller les niveaux de sulfaméthazine chez les patients sous traitement. Cela permet d'optimiser le dosage et de minimiser les effets secondaires .

Industrie: Dans l'industrie pharmaceutique, la this compound est utilisée dans le contrôle qualité des produits contenant de la sulfaméthazine. Cela garantit la cohérence et la sécurité des produits finaux .

Mécanisme d'action

La this compound, comme la sulfaméthazine, inhibe la synthèse bactérienne de l'acide dihydrofolique en compétition avec l'acide para-aminobenzoïque pour la liaison à la dihydroptéroate synthétase. Cette enzyme est cruciale pour la synthèse de l'acide tétrahydrofolique, qui est nécessaire à la synthèse des purines et de la thymidine. En inhibant cette enzyme, la this compound exerce un effet bactériostatique, empêchant la croissance et la multiplication des bactéries .

Comparaison Avec Des Composés Similaires

Composés similaires:

Sulfadiazine: Un autre antibiotique sulfonamide avec un mécanisme d'action similaire.

Sulfamérazine: Un antibiotique sulfonamide utilisé en association avec d'autres médicaments pour traiter les infections bactériennes.

Sulfaméthoxazole: Un antibiotique sulfonamide souvent utilisé en association avec le triméthoprime

Unicité: La sulfaméthazine-d4 est unique en raison de son marquage au deutérium, ce qui en fait un étalon interne idéal pour la spectrométrie de masse. Ce marquage permet une quantification et une analyse précises de la sulfaméthazine dans divers échantillons, fournissant des données précieuses pour la recherche et les applications cliniques .

Propriétés

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWVTGNCAZCNNR-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662196 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-82-7 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper mentions challenges in storing antibiotic standard mixtures. How does the use of sulfamethazine-d4 as an internal standard help mitigate these challenges?

A1: [] highlights that many antibiotics, including sulfonamides, can degrade in standard mixtures over time, impacting the accuracy of quantification. Using sulfamethazine-d4 as an internal standard helps to correct for these variations. Since the internal standard is added at the beginning of the analysis, any losses or degradation occurring during sample preparation or analysis will affect both the analyte and the internal standard proportionally. This allows for more accurate determination of the original analyte concentration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)

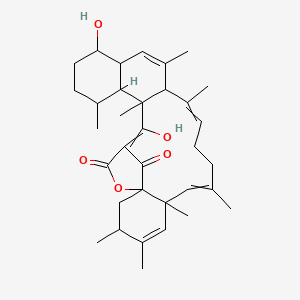

![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563019.png)

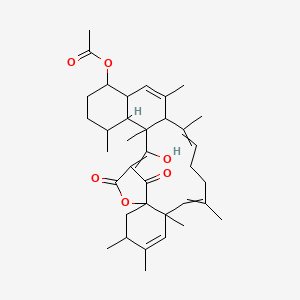

![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563020.png)